molecular formula C11H19BN2O2 B1396270 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole CAS No. 1487356-83-1

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

Cat. No.: B1396270
CAS No.: 1487356-83-1
M. Wt: 222.09 g/mol
InChI Key: QXWDTGOYOJZMQK-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole is a valuable boronic ester intermediate extensively used in Suzuki-Miyaura cross-coupling reactions [1] to construct carbon-carbon bonds. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry, which is functionalized with a boronic ester handle at the 5-position. The 1-isopropyl substitution influences the pharmacokinetic properties of the resulting molecules by modulating lipophilicity and steric profile. The 5,5-dimethyl-1,3,2-dioxaborinane protecting group, an analog of the widely used pinacol boronic ester, enhances the stability of the boronic acid moiety against protodeboronation and oxidation, facilitating storage and handling [2] . Its primary research value lies in the efficient synthesis of complex biaryl and heterobiaryl systems, which are core structures in the development of active pharmaceutical ingredients (APIs) [3] , agrochemicals, and organic materials. Researchers utilize this reagent to incorporate the substituted pyrazole motif into larger molecular architectures, particularly in the discovery of kinase inhibitors [4] and other therapeutic agents where the pyrazole core acts as a critical pharmacophore.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-9(2)14-10(5-6-13-14)12-15-7-11(3,4)8-16-12/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWDTGOYOJZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole (CAS No. 1487356-83-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H19BN2O2, with a molecular weight of 222.09 g/mol. The structural formula can be represented as follows:

SMILES CC(C)n1nccc1B2OCC(C)(C)CO2\text{SMILES }CC(C)n1nccc1B2OCC(C)(C)CO2

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. The presence of the boron-containing moiety in this compound may enhance its reactivity and interaction with biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby exhibiting antioxidant properties .
  • Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through interactions with specific receptors or enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through induction of apoptosis and inhibition of tumor growth .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential use as an anti-inflammatory agent. In vitro studies have shown significant reductions in pro-inflammatory cytokines when treated with pyrazole derivatives .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of pyrazole derivatives in human cancer cell lines reported that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10015

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to controls.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5080

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronated Compounds

Compound Name Boron Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound Dioxaborinane (6-membered) 1-Isopropyl C11H19BN2O2 222.10* High steric protection -
5-(5,5-Dimethyl...-1-ethyl-1H-pyrazole Dioxaborinane 1-Ethyl C10H17BN2O2 208.07 Discontinued; ≥95% purity
1-Isopropyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole Dioxaborolane (5-membered) 1-Isopropyl C12H21BN2O2 248.12 Drug R&D 97% purity
4-(5,5-Dimethyl-dioxaborinan-2-yl)benzoic acid Dioxaborinane Benzoic acid C12H15BO4 234.05 >95% purity; acidic boronate

*Calculated based on formula.

Table 2: Spectroscopic Data of Key Compounds

Compound Name 13C-NMR (δ, ppm) HRMS (ESI) m/z (Calc./Found) Notes Source
7-(5,5-Dimethyl...-4H-chromen-4-one (N2) 72.46 (dioxaborinane) 259.11362/259.11300 Characteristic boron ring shifts

Preparation Methods

General Strategy

The synthesis typically involves the introduction of the 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group onto a pyrazole ring substituted at the N1 position with an isopropyl group. The key synthetic approach is the Suzuki-Miyaura cross-coupling reaction , which couples a halogenated pyrazole derivative with a boronic ester or boronate intermediate under palladium catalysis. This method allows for the selective formation of the C-B bond on the pyrazole ring, preserving the isopropyl substitution at nitrogen.

Detailed Reaction Conditions

  • Starting Materials: N1-isopropyl-1H-pyrazole derivative bearing a suitable leaving group (e.g., bromide or iodide) at the 5-position.
  • Boronic Ester Source: 5,5-dimethyl-1,3,2-dioxaborinane or its activated boronate ester form.
  • Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Base: Potassium carbonate (K2CO3) or similar inorganic bases stabilize the boronate intermediate.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dioxane.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature: Typically 80–100 °C.
  • Reaction Time: 12–24 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid overreaction and hydrolysis of the boronate ester.

Purification

Post-reaction, the product is purified by recrystallization or chromatographic techniques (silica gel chromatography), yielding the boronate ester-functionalized pyrazole with high purity (typically >95%).

Alternative Synthetic Approaches

Direct N-Substitution and Pyrazole Formation

Recent studies have demonstrated fast and straightforward methods for preparing N-substituted pyrazoles from primary amines and diketones via one-pot reactions involving hydroxylamine derivatives. Although this method efficiently produces N-alkyl pyrazoles, the direct introduction of the dioxaborinane boronate ester group is generally achieved in a subsequent step via cross-coupling rather than during initial pyrazole ring formation.

Reaction Optimization and Characterization

Optimization Parameters

Parameter Optimal Condition Notes
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Efficient for coupling
Base K2CO3 Stabilizes boronate intermediate
Solvent THF or dioxane Anhydrous to prevent hydrolysis
Temperature 80–100 °C Balances reaction rate and stability
Reaction Time 12–24 hours Monitored to prevent decomposition
Atmosphere Nitrogen or argon Prevents oxidation

Analytical Techniques for Validation

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern on the pyrazole ring and isopropyl group.
    • $$^{11}B$$ NMR provides information on the boron environment; a singlet near 30 ppm indicates intact dioxaborinane ring, whereas shifts to ~18 ppm suggest hydrolysis.
  • Mass Spectrometry (MS): Confirms molecular ion peak corresponding to the molecular weight (~194 g/mol for the methyl analog; isopropyl substitution slightly higher).

  • UV-Vis Spectroscopy: Monitors stability of the boronate ester under varying pH by absorbance shifts (intact ester ~270 nm, hydrolyzed acid ~250 nm).

Summary Table of Preparation Methods

Step Description Conditions / Reagents Outcome / Notes
1. Preparation of N1-isopropyl-5-halopyrazole Starting pyrazole with halogen at C5 and isopropyl at N1 Commercial or synthesized via N-alkylation Precursor for coupling
2. Suzuki-Miyaura Cross-Coupling Coupling with 5,5-dimethyl-1,3,2-dioxaborinane boronate ester Pd catalyst, K2CO3, THF, inert atmosphere, 80–100 °C, 12–24 h Formation of boronate ester-functionalized pyrazole
3. Purification Recrystallization or silica gel chromatography Solvent systems like hexane/ethyl acetate High purity product (>95%)
4. Characterization NMR, MS, UV-Vis, $$^{11}B$$ NMR Confirm structure and purity Validates successful synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound is synthesized via multi-step protocols involving palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling. Key steps include:

  • Borylation : Reaction of halogenated pyrazole precursors with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere, using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80–90°C .
  • Isopropyl Substitution : Alkylation of the pyrazole nitrogen using isopropyl iodide in DMF with NaH as a base at 0–25°C .
    • Critical Parameters : Catalyst loading (1–5 mol%), solvent purity, and temperature control to avoid boronate ester hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropyl group at N1, boronate ester at C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₃H₂₂BN₂O₂) .
    • Purity Analysis :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. What mechanistic challenges arise in the regioselective functionalization of the pyrazole ring during synthesis?

  • Key Issue : Competing reactivity at N1 vs. C5 positions due to steric hindrance from the isopropyl group and electronic effects of the boronate ester.
  • Resolution :

  • Protection/Deprotection Strategies : Use of TEMPO as a radical scavenger to suppress side reactions during alkylation .
  • Computational Modeling : DFT calculations to predict charge distribution and guide reagent selection .

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved (e.g., low yields in Suzuki-Miyaura reactions)?

  • Common Pitfalls :

  • Boronate Stability : Hydrolysis of the dioxaborinane ring under aqueous conditions.
  • Catalyst Poisoning : Residual amines or oxygen in solvents deactivating Pd catalysts.
    • Optimization Strategies :
  • Anhydrous Conditions : Use of molecular sieves or rigorously dried solvents .
  • Alternative Catalysts : Testing Pd(OAc)₂ with SPhos ligand for improved turnover .

Q. What are the applications of this compound in medicinal chemistry, and how does its boronate ester influence bioactivity?

  • Medicinal Chemistry :

  • Protease Inhibition : Acts as a warhead in covalent inhibitors targeting serine hydrolases via boronate-mediated binding .
  • PET Imaging : ¹⁸F-labeled derivatives for tracking enzyme activity in vivo .
    • Bioactivity Mechanism : The boronate ester enhances solubility and enables reversible covalent interactions with hydroxyl groups in enzyme active sites .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–10) at 25°C/37°C, monitor degradation via HPLC at 0, 24, 48 hr intervals .
  • Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for boronate esters) .

Q. What computational tools are recommended for predicting reactivity or spectroscopic properties?

  • Tools :

  • Gaussian 16 : For NMR chemical shift prediction (B3LYP/6-311+G(d,p) basis set) .
  • AutoDock Vina : To model boronate-enzyme binding affinities .

Contradictory Data & Troubleshooting

Q. Why might NMR spectra show unexpected peaks, and how can researchers validate structural assignments?

  • Causes :

  • Rotamers : Free rotation of the isopropyl group causing splitting in ¹H NMR .
  • Impurities : Residual solvents (e.g., DMF) or unreacted precursors.
    • Validation :
  • 2D NMR : COSY and HSQC to confirm connectivity .
  • Isolation : Prep-HPLC to isolate pure fractions for re-analysis .

Tables

Property Value/Method Reference
Molecular FormulaC₁₃H₂₂BN₂O₂
Melting Point112–114°C (DSC)
HPLC Retention Time8.2 min (C18 column, 70% MeOH/H₂O)
DFT-Calculated LogP2.3 ± 0.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

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